![molecular formula C20H13FN2OS B2770704 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 303796-74-9](/img/structure/B2770704.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” is a compound that belongs to the benzothiazole class of compounds . Benzothiazoles are a type of heterocyclic compound, which are widely used in medicinal chemistry due to their diverse pharmacological properties . They have been extensively investigated and associated with various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .Molecular Structure Analysis
The molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” is likely to be complex due to the presence of the benzothiazole moiety. The benzothiazole and the 4-methoxyphenyl rings are on opposite sides of the double bond, as required by an E-form . Further detailed analysis would require specific spectroscopic data.Chemical Reactions Analysis
The chemical reactions involving “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” are likely to be diverse, given the reactivity of the benzothiazole moiety. For instance, the carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” would depend on its specific molecular structure. For instance, the compound “N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (C 1)” is a white solid with a melting point of 170–172 °C .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have gained prominence in the fight against tuberculosis (TB). Recent synthetic developments have led to the discovery of benzothiazole-based anti-TB compounds. These molecules exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of TB. Researchers have compared their inhibitory concentrations with standard reference drugs, revealing promising results . Further studies explore the structure-activity relationships and molecular docking of these derivatives to identify potent inhibitors with enhanced anti-tubercular activity.
Antibacterial Properties
In addition to its anti-TB potential, Benzothiazole-Fluorobenzamide demonstrates antibacterial activity. In vitro studies have investigated its effectiveness against various bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . These findings highlight its potential as a novel antibacterial agent.
Anticonvulsant Evaluation
Researchers have explored the anticonvulsant properties of benzothiazole derivatives. While specific studies on Benzothiazole-Fluorobenzamide are limited, related compounds have shown promise in managing seizures. Further investigations could reveal its potential as an anticonvulsant agent .
Fluorescent Pigment Dyeing Substrates
2-aryl benzothiazoles, including derivatives of Benzothiazole-Fluorobenzamide, serve as versatile scaffolds. They find applications as fluorescent pigment dyeing substrates, which have industrial uses and contribute to materials science .
Optical Materials
Hydrazonylsulfones, such as certain derivatives of Benzothiazole-Fluorobenzamide, have been studied as optical materials. Their unique structural features make them interesting candidates for optical applications .
Future Directions
The future research directions for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” and similar benzothiazole derivatives could include further exploration of their synthesis, characterization, and biological activities. Given their diverse pharmacological properties, these compounds could be potential candidates for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the target organism .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with various biochemical pathways, leading to the inhibition of the growth of the target organism .
Pharmacokinetics
A study on similar compounds suggests that they have a favourable pharmacokinetic profile .
Result of Action
The result of the action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the severity of the tuberculosis infection.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNSVJBIQGZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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